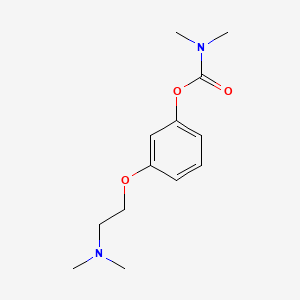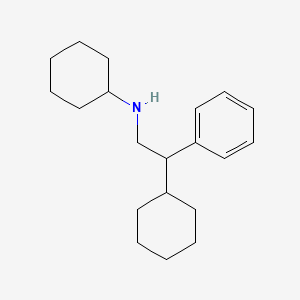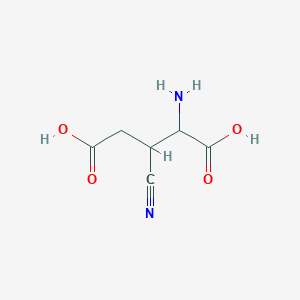
beta-Cyanoglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Cyanoglutamic acid is a natural product found in Streptomyces with data available.
科学的研究の応用
Neurobehavioral Impairments Induced by Beta-Cyfluthrin
Beta-cyfluthrin, a synthetic pyrethroid related to beta-cyanoglutamic acid, has been studied for its neurobehavioral effects in adult rats. The study demonstrated motor coordination and spatial memory impairments, along with neurochemical alterations such as changes in dopamine, epinephrine, serotonin levels, and acetylcholinesterase activity. This highlights the neurotoxic potential of compounds related to beta-cyanoglutamic acid (Syed et al., 2016).
Anticancer Properties of Betulinic Acid
Betulinic acid, a compound structurally related to beta-cyanoglutamic acid, shows potent antitumor properties. It targets the mitochondrial pathway of apoptosis in cancer cells without affecting non-malignant cells. This suggests its potential as an alternative chemotherapy agent, especially in cases where standard drugs fail (Ali-Seyed et al., 2016).
Biodegradation of Transformer Oil Using Cyclodextrins
Cyclodextrins, related to beta-cyanoglutamic acid, enhance bioremediation of transformer oil-contaminated soils. This is achieved by improving the bioavailability of pollutants and increasing the activity of indigenous microorganisms (Molnár et al., 2005).
Cyclodextrin-based Nanoparticles for Drug Delivery
Cyclodextrin polymers, chemically related to beta-cyanoglutamic acid, have been used to create nanoparticles for drug delivery. These nanoparticles can encapsulate drugs like doxorubicin, enhancing their stability and regulating their release, which is crucial for cancer treatment (Oliveri et al., 2017).
Molecular Filtration Using Carbonaceous Nanofiber Membranes
Beta-cyclodextrin-functionalized carbonaceous nanofiber membranes, similar in function to beta-cyanoglutamic acid, demonstrate excellent capability for molecular filtration. This can be utilized for removing pollutants like fuchsin acid from solutions (Chen et al., 2011).
特性
製品名 |
beta-Cyanoglutamic acid |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC名 |
2-amino-3-cyanopentanedioic acid |
InChI |
InChI=1S/C6H8N2O4/c7-2-3(1-4(9)10)5(8)6(11)12/h3,5H,1,8H2,(H,9,10)(H,11,12) |
InChIキー |
ILQROMFBFXKCAZ-UHFFFAOYSA-N |
正規SMILES |
C(C(C#N)C(C(=O)O)N)C(=O)O |
同義語 |
beta-cyanoglutamic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



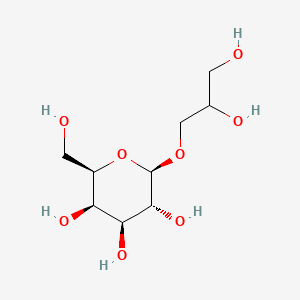
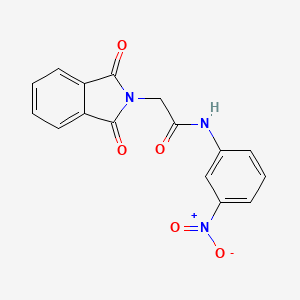
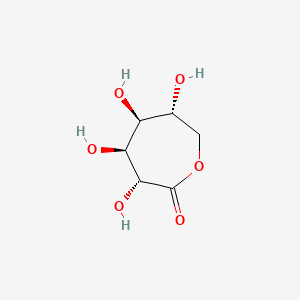
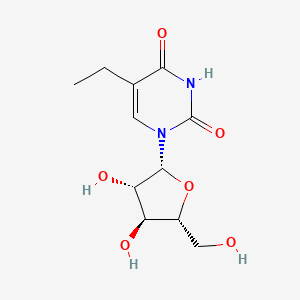
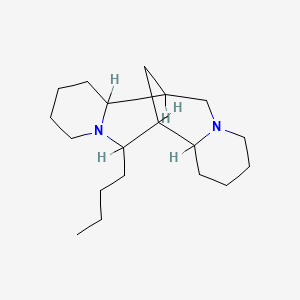
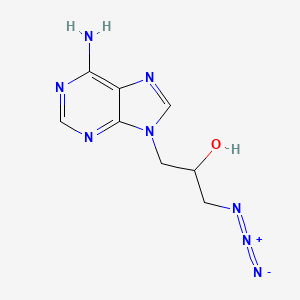
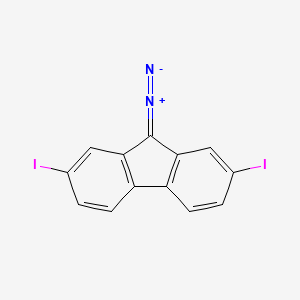
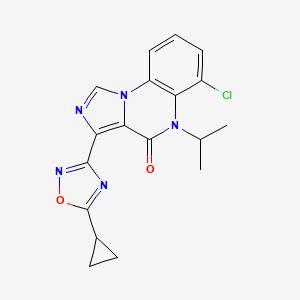

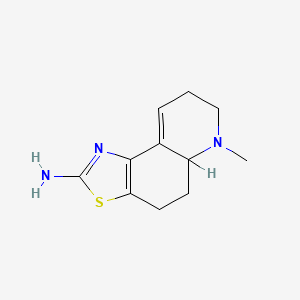
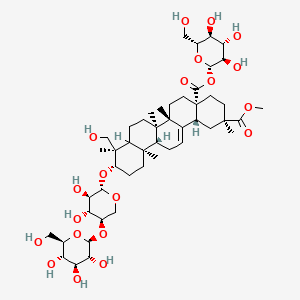
![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)
